molecular formula C11H20N2O B13180977 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine

Cat. No.: B13180977
M. Wt: 196.29 g/mol
InChI Key: FQPREEGHKKSYCL-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine is a chemical compound with the molecular formula C11H20N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine typically involves the reaction of cyclopropanecarbonyl chloride with 3-ethylpiperidin-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine
  • 1-Cyclopropanecarbonyl-3-propylpiperidin-4-amine
  • 1-Cyclopropanecarbonyl-3-isopropylpiperidin-4-amine

Comparison: Compared to its similar compounds, 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine is unique due to its specific ethyl substitution on the piperidine ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone

InChI

InChI=1S/C11H20N2O/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9/h8-10H,2-7,12H2,1H3

InChI Key

FQPREEGHKKSYCL-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1N)C(=O)C2CC2

Origin of Product

United States

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